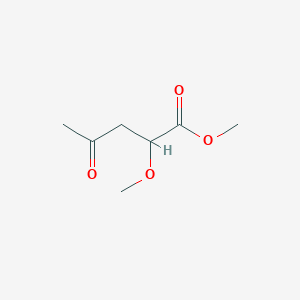
Methyl 2-methoxy-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-4-oxopentanoate can be synthesized through various methods. One common approach involves the reaction of 4-chloro methyl acetoacetate with methanol in the presence of a base such as sodium hydride or potassium methylate. The reaction is typically carried out in a solvent like tetrahydrofuran under an inert atmosphere (argon) at controlled temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of large reaction vessels, precise temperature control, and efficient separation techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biological processes and pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxopentanoate: A similar compound with a methyl group at the 4-position.
Methyl levulinate: Another ester derivative of pentanoic acid with a different substitution pattern
Uniqueness
Methyl 2-methoxy-4-oxopentanoate is unique due to the presence of both a methoxy group and a keto group on the pentanoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
26453-27-0 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 2-methoxy-4-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)4-6(10-2)7(9)11-3/h6H,4H2,1-3H3 |
InChI Key |
KFFHSQXDQPXOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















